N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a benzothiazole-derived compound characterized by a 2,6-difluorobenzamide moiety and a substituted 1,3-benzothiazol-2-ylidene scaffold. Its Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which influences molecular interactions and stability.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-15-12(24-2)8-9-13(25-3)16(15)26-18(22)21-17(23)14-10(19)6-5-7-11(14)20/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUBFKFSZTXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Ylidene Group: The ylidene group is formed by the reaction of the benzothiazole derivative with an appropriate aldehyde or ketone.
Amidation: The final step involves the reaction of the benzothiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the ylidene group, converting it to a dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is an organic compound featuring a benzothiazole ring, methoxy groups, and a phenoxyacetamide moiety.
Properties
The compound has an IUPAC name of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide and a molecular weight of 372.4 g/mol. Its molecular formula is C19H20N2O4S.
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically requires multiple steps:
- Formation of the Benzothiazole Ring Reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions can achieve this.
- Introduction of the Methoxy Groups Methoxylation can be performed using methanol and a suitable catalyst.
- Formation of the Phenoxyacetamide Moiety This involves the reaction of phenoxyacetic acid with an amine to form the amide bond.
Industrial production methods would likely optimize the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo different chemical reactions:
- Oxidation This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
- Reduction Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur, particularly at the methoxy groups or the phenoxyacetamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Applications in Scientific Research
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Medicine It is explored for its potential therapeutic effects, particularly in treating diseases involving oxidative stress or inflammation.
- Industry It is utilized in developing new materials with specific properties, such as polymers or coatings.
Additional Information
Thiazole derivatives, in general, have demonstrated antimicrobial activity against Gram-positive (S. aureus, E. faecalis) and Gram-negative (Salmonella typhimurium) bacterial strains, as well as against fungal strains (C. albicans and C. krusei) .
Other compounds with similar structures include:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-20-4): Replaces the 2,6-difluorobenzamide group with a 4-methoxybenzamide. Molecular weight: 372.4 g/mol (identical to the target compound). XLogP3: 3.9 (similar lipophilicity).
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (CAS 868369-05-5):
- Features a 4-fluorobenzamide group and a methyl substituent on the benzothiazole ring.
- Molecular weight: 358.4 g/mol (slightly lower due to methyl vs. ethyl group).
- Reduced steric hindrance from the methyl group may enhance solubility but decrease metabolic stability compared to the ethyl-substituted target compound .
Functional Group Variations on the Benzamide Moiety
N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide :
- Shares the 2,6-difluorobenzamide group but replaces the benzothiazole with an anthracene-dione scaffold.
- Demonstrated high VEGFR2 binding affinity (-9.8 kcal/mol) due to hydrogen bonding with Cys917 and hydrophobic interactions with Glu883/Val914 .
- The rigid anthracene core enhances π-π stacking but reduces conformational flexibility compared to the benzothiazole-based target compound .
- Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A pesticide with a urea linker instead of the benzothiazole-imine structure. Higher environmental hazard (UN3082, Marine Pollutant) due to persistent halogenated groups .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Lipophilicity : Halogenated derivatives (e.g., teflubenzuron) exhibit higher XLogP3 values, favoring membrane permeability but increasing bioaccumulation risks.
- Toxicity : The target compound’s lack of persistent halogenated groups (unlike teflubenzuron) may reduce environmental toxicity .
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant case studies and findings from diverse sources.
Chemical Structure and Properties
The compound's structure includes a benzothiazole core and a difluorobenzamide moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of 347.4 g/mol .
Antibacterial Activity
Research has shown that various derivatives of benzothiazole compounds exhibit notable antibacterial properties. In particular, the synthesized derivatives were tested against several Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds related to this compound displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- However, no activity was observed against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Excellent |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | Excellent |
| Escherichia coli | None |
| Klebsiella pneumoniae | None |
| Proteus mirabilis | None |
Antifungal Activity
The antifungal potential of this compound was also evaluated. The results indicated that certain derivatives exhibited moderate to potent antifungal activity against various fungal strains.
Case Study:
In a study focused on similar benzothiazole derivatives, it was found that they had significant antifungal effects against Candida albicans. The compounds demonstrated varying degrees of efficacy, with some achieving high inhibition rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the benzothiazole ring and the benzamide group can significantly influence both antibacterial and antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
